![molecular formula C18H19NO5S B6412811 5-Methoxy-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261996-85-3](/img/structure/B6412811.png)
5-Methoxy-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%
Übersicht
Beschreibung
5-Methoxy-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid (5-M-3-PPSPBA) is a synthetic organic compound with a molecular weight of 375.44 g/mol. This compound has been used in a variety of scientific research applications, including drug synthesis, biochemical and physiological studies, and lab experiments. It is a white, crystalline solid with a melting point of 110-112°C. 5-M-3-PPSPBA is highly soluble in water and can be used in a variety of solvents, such as acetonitrile, ethanol, and dimethyl sulfoxide (DMSO).
Wissenschaftliche Forschungsanwendungen
5-Methoxy-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been used in a variety of scientific research applications, including drug synthesis, biochemical and physiological studies, and lab experiments. It has been used as a substrate for the synthesis of a variety of pharmaceutical compounds, such as non-steroidal anti-inflammatory drugs (NSAIDs) and anticonvulsants. 5-Methoxy-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has also been used in the development of new drug delivery systems, such as transdermal patches and nanoparticles. Furthermore, it has been used as a starting material for the synthesis of a variety of biologically active compounds, such as antioxidants and anti-cancer agents.
Wirkmechanismus
5-Methoxy-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been shown to act as a substrate for various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX). It is believed to inhibit the activity of these enzymes, leading to the inhibition of prostaglandin synthesis. This inhibition of prostaglandin synthesis results in a decrease in inflammation, pain, and fever. Additionally, 5-Methoxy-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been shown to inhibit the activity of other enzymes, such as phospholipase A2 (PLA2) and cyclin-dependent kinases (CDKs).
Biochemical and Physiological Effects
5-Methoxy-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), leading to the inhibition of prostaglandin synthesis. This inhibition of prostaglandin synthesis results in a decrease in inflammation, pain, and fever. Additionally, 5-Methoxy-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been shown to inhibit the activity of other enzymes, such as phospholipase A2 (PLA2) and cyclin-dependent kinases (CDKs). Additionally, it has been shown to have antioxidant activity, which may be beneficial in the prevention of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-Methoxy-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is widely available. Additionally, it is highly soluble in a variety of solvents, making it easy to use in a variety of experiments. Furthermore, it is a relatively stable compound, making it suitable for long-term storage.
However, there are also some limitations to the use of 5-Methoxy-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% in laboratory experiments. It is not suitable for use in experiments involving animals, as it has not been tested for safety in these applications. Additionally, it is not suitable for use in experiments involving humans, as it has not been tested for safety in these applications.
Zukünftige Richtungen
1. Further research is needed to determine the potential therapeutic applications of 5-Methoxy-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%, such as its use as an anti-inflammatory, antioxidant, and anti-cancer agent.
2. Further research is needed to determine the potential side effects of 5-Methoxy-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%, including its potential toxicity.
3. Further research is needed to determine the potential drug delivery systems that can be used to deliver 5-Methoxy-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% to the body, such as transdermal patches and nanoparticles.
4. Further research is needed to determine the potential interactions of 5-Methoxy-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% with other drugs and compounds.
5. Further research is needed to determine the potential applications of 5-Methoxy-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% in the development of new pharmaceuticals.
6. Further research is needed to determine the potential applications of 5-Methoxy-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% in the development of new diagnostic tests.
7. Further research is needed to determine the potential applications of 5-Methoxy-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% in the development of new imaging techniques.
8. Further research is needed to determine the potential applications of 5-Methoxy-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% in the development of new medical devices.
9. Further research is needed to determine the potential applications of 5-Methoxy-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% in the development of new genetic engineering techniques.
10. Further research is needed to determine the potential applications of 5-Methoxy-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% in the development of new drug delivery systems.
Synthesemethoden
5-Methoxy-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% can be synthesized from 3-(pyrrolidinylsulfonyl)phenylacetic acid and 5-methoxybenzoic acid in a two-step procedure. In the first step, the 3-(pyrrolidinylsulfonyl)phenylacetic acid is reacted with 5-methoxybenzoic acid in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a mixture of acetonitrile and water. The reaction is carried out at room temperature for 1 hour and yields the desired product in high yields. In the second step, the crude product is purified by recrystallization from a mixture of acetonitrile and water.
Eigenschaften
IUPAC Name |
3-methoxy-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-24-16-10-14(9-15(11-16)18(20)21)13-5-4-6-17(12-13)25(22,23)19-7-2-3-8-19/h4-6,9-12H,2-3,7-8H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBKNUCGJXEGCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692326 | |
Record name | 5-Methoxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid | |
CAS RN |
1261996-85-3 | |
Record name | 5-Methoxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.